Isolating Methyl 3,5-di-O-caffeoylquinate: A Technical Guide for Natural Product Researchers
Isolating Methyl 3,5-di-O-caffeoylquinate: A Technical Guide for Natural Product Researchers
This guide provides a comprehensive, in-depth technical overview for the successful isolation and purification of methyl 3,5-di-O-caffeoylquinate from natural sources. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying principles and rationale for key methodological choices, ensuring a robust and reproducible workflow.
Introduction to Methyl 3,5-di-O-caffeoylquinate
Methyl 3,5-di-O-caffeoylquinate is a naturally occurring polyphenolic compound belonging to the caffeoylquinic acid family. It is the methyl ester of 3,5-di-O-caffeoylquinic acid, formed by the formal condensation of the carboxylic acid group of the parent compound with methanol.[1][2] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antioxidant, anti-inflammatory, antiviral, and neuroprotective properties.[3][4][5][6] Its potential therapeutic applications make the development of efficient isolation protocols from natural sources a critical endeavor.
Chemical Structure:
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IUPAC Name: trans-methyl (3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate[1]
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Molecular Formula: C₂₆H₂₆O₁₂[3]
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Molecular Weight: 530.5 g/mol [1]
Natural Sources and Preliminary Considerations
Methyl 3,5-di-O-caffeoylquinate has been identified in a variety of plant species, offering several potential sources for its isolation. The selection of the plant material is a crucial first step, as the concentration of the target compound can vary significantly between species and even different parts of the same plant.
| Plant Species | Family | Plant Part(s) |
| Artemisia ludoviciana | Asteraceae | Aerial parts |
| Artemisia vulgaris | Asteraceae | Flowering tops |
| Suaeda glauca | Amaranthaceae | Whole plant |
| Dichrocephala bicolor | Asteraceae | Whole plant |
| Erigeron annuus | Asteraceae | Flowers |
| Ilex pubescens | Aquifoliaceae | Leaves |
| Ilex latifolia | Aquifoliaceae | Leaves |
| Lonicera japonica | Caprifoliaceae | Flower buds |
Note: While some sources list the presence of dicaffeoylquinic acids, the specific methyl ester may be present in smaller quantities or as a result of the extraction process itself.
Expert Insight: The choice of plant material should be guided by literature reports on the prevalence of the compound and the accessibility of the plant source. It is also important to consider that the use of methanol in the extraction process can potentially lead to the esterification of the parent carboxylic acid, forming the methyl ester as an artifact.[7] Therefore, careful analysis of the initial extract is necessary to distinguish between naturally occurring and process-induced methyl 3,5-di-O-caffeoylquinate.
A Step-by-Step Guide to Isolation and Purification
The isolation of methyl 3,5-di-O-caffeoylquinate follows a multi-step workflow common in natural product chemistry. This guide provides a detailed protocol, explaining the rationale behind each stage.
Part 1: Extraction of Crude Phenolic Compounds
The initial step involves the extraction of the target compound from the plant matrix. The choice of solvent is critical for maximizing the yield of phenolic compounds while minimizing the co-extraction of undesirable substances.
Protocol:
-
Sample Preparation:
-
Thoroughly dry the selected plant material to a constant weight to prevent enzymatic degradation and ensure accurate measurements.
-
Grind the dried material into a fine powder (particle size < 0.5 mm) to increase the surface area available for solvent penetration.[8]
-
-
Solvent Extraction:
-
Weigh the powdered plant material and transfer it to a suitable extraction vessel.
-
Add an appropriate solvent system. A common and effective choice for phenolic compounds is a mixture of methanol or ethanol and water (e.g., 70-80% alcohol).[8][9] For the targeted methyl ester, absolute methanol can also be a good starting point.[8] A solvent-to-solid ratio of 10:1 (v/w) is a typical starting point.[8]
-
Employ an efficient extraction technique:
-
Maceration: Stir the mixture at room temperature for 24-48 hours. This method is simple but may be less efficient than others.[8]
-
Ultrasonication: Place the mixture in an ultrasonic bath for 1-2 hours. The cavitation bubbles produced by ultrasound disrupt cell walls, enhancing solvent penetration and extraction efficiency.[8]
-
-
Separate the liquid extract from the solid plant residue by filtration or centrifugation.
-
Wash the residue with a smaller volume of the extraction solvent to maximize the recovery of the target compound.
-
Combine the liquid fractions and concentrate the crude extract using a rotary evaporator under reduced pressure. This step removes the organic solvent, leaving a concentrated aqueous extract.
-
Causality Behind Experimental Choices:
-
Solvent Selection: Methanol and ethanol are effective solvents for extracting a broad range of phenolic compounds due to their polarity.[9][10][11] The addition of water can enhance the extraction of more polar compounds and aid in the desorption of analytes from the plant matrix.[12] The choice between methanol and ethanol can depend on the specific plant matrix and the desired purity of the initial extract. Ethanol is generally considered a safer and more environmentally friendly option.[9]
-
Extraction Technique: Ultrasonication is often preferred over simple maceration as it significantly reduces extraction time and can increase the yield of target compounds by improving cell wall disruption.[8]
Part 2: Preliminary Purification by Liquid-Liquid Partitioning or Solid-Phase Extraction (SPE)
The crude extract contains a complex mixture of compounds. A preliminary purification step is essential to remove highly polar impurities like sugars and chlorophyll, as well as non-polar compounds, thereby enriching the fraction containing the desired caffeoylquinic acids.
Protocol (Liquid-Liquid Partitioning):
-
Resuspend the concentrated aqueous extract in water.
-
Perform sequential partitioning with solvents of increasing polarity. A typical sequence would be:
-
n-Hexane: To remove non-polar compounds like lipids and chlorophyll.
-
Ethyl Acetate: Caffeoylquinic acids and their esters will typically partition into this fraction.[4]
-
n-Butanol: To extract any remaining polar glycosides.
-
-
Collect the ethyl acetate fraction, which is expected to be enriched with methyl 3,5-di-O-caffeoylquinate.
-
Evaporate the solvent to dryness.
Protocol (Solid-Phase Extraction):
-
Cartridge Preparation: Use a C18 SPE cartridge of an appropriate size for the amount of crude extract. Condition the cartridge by passing methanol followed by deionized water through it.[8]
-
Sample Loading and Elution:
-
Dissolve the concentrated aqueous crude extract in a minimal amount of water or the initial SPE mobile phase.
-
Load the sample onto the conditioned C18 cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the fraction containing the dicaffeoylquinic acids with a suitable solvent, such as 80% methanol.[8]
-
-
Dry the eluted fraction using a rotary evaporator or by lyophilization.
Expert Insight: Both liquid-liquid partitioning and SPE are effective for preliminary purification. SPE is often faster and uses smaller volumes of organic solvents, making it a more environmentally friendly option. The choice between the two will depend on the scale of the isolation and the available laboratory equipment.
Part 3: Final Purification by Column Chromatography and Preparative HPLC
The final purification stage aims to isolate methyl 3,5-di-O-caffeoylquinate from other closely related compounds in the enriched fraction. This is typically achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).
Protocol (Column Chromatography):
-
Stationary Phase Selection: Sephadex LH-20 is a common choice for the separation of phenolic compounds.[8] Silica gel or reversed-phase C18 material can also be used depending on the polarity of the compounds in the enriched fraction.[13][14]
-
Column Packing: Prepare a slurry of the chosen stationary phase in an appropriate solvent and carefully pack the column to avoid air bubbles.[13]
-
Sample Loading and Elution:
-
Dissolve the semi-purified extract in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the column.
-
Elute the column with a suitable solvent system. For Sephadex LH-20, methanol is a common eluent.[8] For silica gel, a gradient of increasing polarity (e.g., chloroform-methanol) is often used. For C18, a reversed-phase gradient (e.g., water-acetonitrile or water-methanol) is employed.
-
Collect fractions and monitor the separation using thin-layer chromatography (TLC) or analytical HPLC.
-
Pool the fractions containing the target compound.
-
Protocol (Preparative HPLC):
For obtaining high-purity methyl 3,5-di-O-caffeoylquinate, a final preparative HPLC step is often necessary.[8]
-
System and Column: Utilize a preparative HPLC system equipped with a Diode Array Detector (DAD) and a fraction collector. A reversed-phase C18 column is a suitable choice.[8]
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase consists of Solvent A: Water with an acid modifier (e.g., 0.1% formic acid) and Solvent B: Acetonitrile or Methanol.[8] The acidic modifier helps to sharpen the peaks of phenolic compounds.
-
Gradient Elution: A linear gradient from a lower to a higher concentration of Solvent B is typically used to effectively separate compounds with different polarities. For example, a gradient of 20% to 60% acetonitrile over 50 minutes has been reported for the separation of dicaffeoylquinic acids.[8]
-
Detection: Monitor the elution profile at a wavelength where caffeoyl derivatives show strong absorbance, typically around 325-330 nm.[8]
-
-
Fraction Collection and Analysis:
-
Dissolve the pooled fractions from column chromatography in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fraction corresponding to the retention time of methyl 3,5-di-O-caffeoylquinate.
-
Pool the collected fractions and evaporate the solvent to obtain the purified compound.
-
Assess the purity of the final product using an analytical HPLC system. A single, sharp peak is indicative of high purity.[8]
-
Self-Validating System: The combination of chromatographic techniques provides a self-validating system. The initial separation on a low-pressure column provides fractions that are then subjected to high-resolution separation by preparative HPLC. The purity of the final product is then confirmed by analytical HPLC, ensuring a high degree of confidence in the identity and purity of the isolated compound.
Visualization of the Isolation Workflow
The following diagram illustrates the comprehensive workflow for the isolation of methyl 3,5-di-O-caffeoylquinate from a natural source.
Caption: A generalized workflow for the isolation of methyl 3,5-di-O-caffeoylquinate.
Characterization of the Isolated Compound
Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic techniques.
| Technique | Expected Observations for Methyl 3,5-di-O-caffeoylquinate |
| ¹H-NMR | Characteristic signals for the caffeoyl moieties (aromatic protons and vinyl protons with large coupling constants for the trans configuration) and the quinic acid core. The presence of a singlet around 3.7 ppm corresponding to the methyl ester group.[4][15][16] |
| ¹³C-NMR | Resonances corresponding to the carbonyls of the ester groups, the carbons of the aromatic rings, the vinyl carbons, and the carbons of the quinic acid moiety.[15][16] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the compound (e.g., [M-H]⁻ at m/z 529 in negative ion mode).[7] Fragmentation patterns can provide further structural information. |
| UV Spectroscopy | A characteristic UV absorption maximum around 325-330 nm, typical for caffeoyl derivatives.[8] |
Conclusion
The successful isolation of methyl 3,5-di-O-caffeoylquinate from natural sources is a meticulous process that requires a systematic and well-reasoned approach. This guide has provided a detailed, step-by-step methodology, from the initial selection of plant material to the final purification and characterization of the target compound. By understanding the principles behind each step, researchers can adapt and optimize this workflow for their specific needs, paving the way for further investigation into the promising biological activities of this valuable natural product.
References
-
BioCrick. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids. Retrieved from [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
- Godi, S., et al. (2019). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 24(3), 493.
-
Aakash Institute. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ. Retrieved from [Link]
-
University of Toronto Scarborough. Column Chromatography Theory. Retrieved from [Link]
-
Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses. Retrieved from [Link]
- Al-Khayri, J. M., et al. (2022). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. Molecules, 27(11), 3567.
- Sultana, B., Anwar, F., & Ashraf, M. (2009). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Food Chemistry, 114(2), 529-535.
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese medicine, 13(1), 1-26.
- Saafi, E. B., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 58(1), 1-13.
- Wang, Y., & Liu, B. (2007). Preparative isolation and purification of dicaffeoylquinic acids from the Ainsliaea fragrans champ by high-speed counter-current chromatography. Phytochemical Analysis, 18(5), 436-440.
- Vlase, L., et al. (2022).
- Li, Y., et al. (2019). Preparative isolation of caffeoylquinic acid isomers from Kuding tea by salt‐containing aqueous two‐phase extraction and purification by high‐speed countercurrent chromatography.
- Clifford, M. N., et al. (2020). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 19(5), 2469-2519.
-
ResearchGate. Extraction and isolation procedure of caffeoylquinic acid derivatives from L. japonica flower buds. Retrieved from [Link]
- Google Patents. (2021). CN113784629B - Method for preparing plant extract composition.
- Google Patents. (2014). CN103570535A - Method for preparing caffeoylquinic acid.
- Jaiswal, R., & Kuhnert, N. (2021). Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity. Comprehensive Reviews in Food Science and Food Safety, 20(4), 3843-3900.
-
PubChem. Npc237314 | C26H26O12 | CID 10075681. Retrieved from [Link]
- Heo, H. J., et al. (2010). Neuroprotective effect of 3, 5-di-O-caffeoylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1. Neuroscience, 169(3), 1039-1045.
- Rajan, R., & Suganthi, A. (2017). Preparative HPLC Method for the Isolation of Compounds from Euphorbia hirta Linn. Ethanol Extract. Research Journal of Pharmacy and Technology, 10(12), 4333-4337.
-
University of Warwick. Principles in preparative HPLC. Retrieved from [Link]
- Li, Y., et al. (2022). Recent Advances in Biosynthesis and Bioactivity of Plant Caffeoylquinic Acids. International Journal of Molecular Sciences, 23(21), 13357.
- D'Amelio, N., et al. (2015). NMR studies of hetero-association of caffeine with di-O-caffeoylquinic acid isomers in aqueous solution. Journal of biomolecular NMR, 61(3-4), 289-298.
-
ResearchGate. Development of pH-Adjusted NMR Methodology for Quantitation of Caffeoylquinic Acid Derivatives and Evaluation of their Antimalignant Pleural Mesothelioma Potential. Retrieved from [Link]
- Chen, J. H., et al. (2011). Isolation, identification and determination of methyl caffeate, ethyl caffeate and other phenolic compounds from Polygonum amplexicaule var. sinense. Journal of Medicinal Plants Research, 5(9), 1636-1642.
- Jaiswal, R., & Kuhnert, N. (2011). Extraction with acidified methanol—an easy and effective method of methyl chlorogenate formation, as studied by ESI-MS. Molecules, 16(5), 4145-4157.
-
ResearchGate. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution. Retrieved from [Link]
Sources
- 1. Npc237314 | C26H26O12 | CID 10075681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Di-O-caffeoylquinic methyl ester | 159934-13-1 [chemicalbook.com]
- 3. Buy methyl 3,5-di-O-caffeoyl quinate | 159934-13-1 [smolecule.com]
- 4. 3,5-Di-O-caffeoylquinic acid methyl ester | CAS:159934-13-1 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. Column Chromatography – Principle, Elution, Procedure, Types, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. NMR Studies of Hetero-Association of Caffeine with di-O-Caffeoylquinic Acid Isomers in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
